

Technical Deep Dive: The Covalent Mechanism of FMF-04-159-2

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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

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Executive Summary

FMF-04-159-2 is a first-in-class, pathway-selective chemical probe designed to covalently inhibit CDK14 (PFTK1) and closely related TAIRE-family kinases (CDK16, 17, 18). Unlike traditional Type I kinase inhibitors that rely solely on reversible ATP-competitive binding, **FMF-04-159-2** utilizes a hybrid mechanism: it combines an ATP-mimetic scaffold with an electrophilic acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218).

This mechanism provides a distinct advantage in specificity. By targeting a cysteine unique to the TAIRE subfamily, **FMF-04-159-2** effectively shuts down CDK14-mediated phosphorylation of the Wnt co-receptor LRP6, thereby dampening Wnt/

-catenin signaling during the G2/M phase of the cell cycle.

Molecular Mechanism of Action

The Target: CDK14 (TAIRE Family)

The Cyclin-Dependent Kinase (CDK) family is vast, often leading to off-target toxicity when using pan-CDK inhibitors. CDK14 belongs to the TAIRE subfamily, named for a conserved amino acid sequence (Transmembrane-Amino-Ile-Arg-Glu) in its cyclin-binding domain.

- Primary Target: CDK14 (PFTK1).[1]

- Secondary Targets: CDK16, CDK17, CDK18 (Pan-TAIRE activity).
- Off-Targets: CDK2 (Reversible inhibition only).

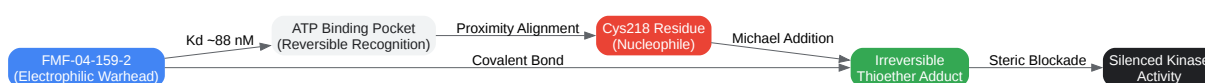
Covalent Conjugation Chemistry

FMF-04-159-2 functions via a Michael Addition reaction.

- Recognition: The pyrazole-benzamide scaffold reversibly binds the ATP-binding pocket of CDK14.
- Positioning: This binding positions a dimethylamino-butenamide tail (the electrophile) in close proximity to Cys218.
- Conjugation: The thiolate anion of Cys218 attacks the α -carbon of the acrylamide, forming a permanent thioether bond.

Why Cys218? Cys218 is located outside the conserved catalytic cleft. Most CDKs (like CDK2) lack a cysteine in this specific spatial orientation, possessing a Valine or Phenylalanine instead. This structural divergence is the cornerstone of **FMF-04-159-2**'s selectivity.

Visualization: Covalent Binding Logic



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Figure 1: The kinetic mechanism of **FMF-04-159-2**. Initial reversible binding aligns the warhead for the irreversible strike on Cys218.

Downstream Signaling: Wnt/ -Catenin Modulation

CDK14, when complexed with Cyclin Y, acts as a critical priming kinase for the Wnt signaling pathway. It phosphorylates the LRP6 co-receptor at PPPSP motifs, a necessary step for the

recruitment of Axin and the subsequent stabilization of

-catenin.

Mechanism of Pathway Inhibition:

- Normal State: Wnt ligand binds Frizzled/LRP6

CDK14/CycY phosphorylates LRP6

Signal Transduction.

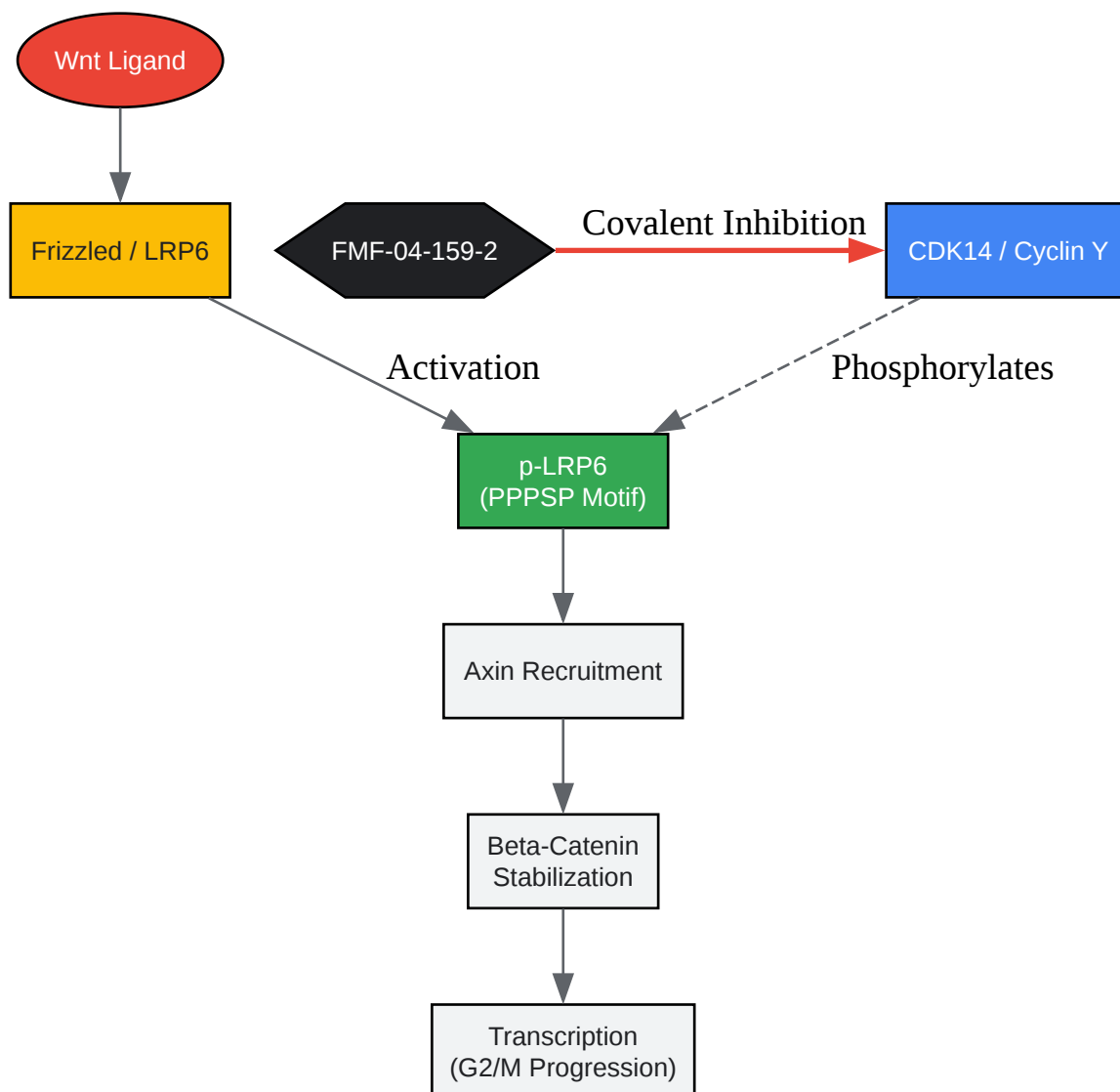
- Inhibited State: **FMF-04-159-2** covalently modifies CDK14

LRP6 remains unphosphorylated

-catenin is degraded

Wnt target genes (e.g., MYC, CCND1) are repressed.

Visualization: Wnt Pathway Intervention



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Figure 2: **FMF-04-159-2** intercepts the Wnt pathway at the membrane level by preventing LRP6 priming.

Experimental Validation & Protocols

To validate the mechanism of **FMF-04-159-2**, researchers must distinguish between reversible off-target effects (e.g., CDK2) and covalent on-target effects (CDK14). The Washout Strategy is the gold standard for this validation.

Quantitative Data Summary

Metric	Value	Assay Type	Notes
CDK14 IC50	39.6 nM	NanoBRET (Cellular)	High potency in live cells.[2]
CDK14 IC50	88 nM	Biochemical Kinase Assay	Direct inhibition.[3]
CDK2 IC50	256 nM	NanoBRET	Reversible off-target. [2][4]
Selectivity	>10-fold	Washout Assay	Sustained inhibition of CDK14 vs. recovery of CDK2.

Protocol: The "Washout" Target Engagement Assay

Objective: Prove covalent binding by demonstrating sustained inhibition after compound removal.

Materials:

- HCT116 Cells (or relevant Wnt-active line).
- **FMF-04-159-2** (Test Compound).[1][2][3][4][5][6][7]
- FMF-04-159-R (Reversible Control - Critical for validity).[4]
- NanoBRET Target Engagement Kit (Promega).

Workflow:

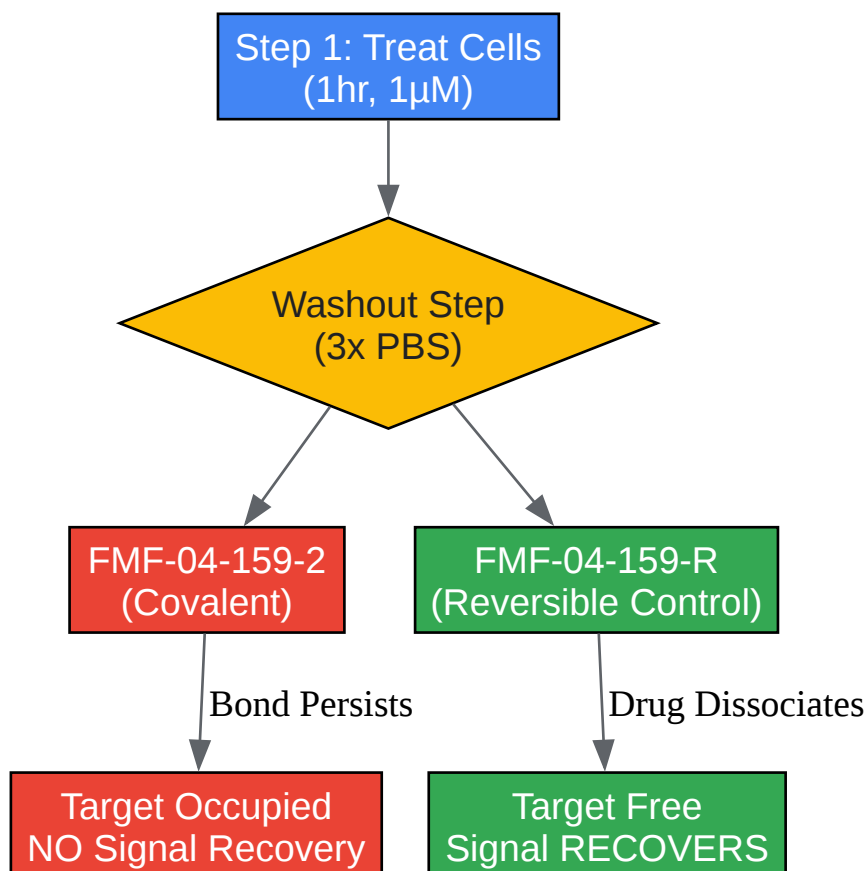
- Seeding: Plate cells in 96-well format and transfect with CDK14-NanoLuc fusion vector.
- Treatment: Treat cells with 1

M of **FMF-04-159-2** or FMF-04-159-R for 1 hour.

- Rationale: 1 hour is sufficient for covalent bond formation.

- Washout (The Critical Step):
 - Aspirate media.
 - Wash 3x with warm PBS (removes unbound drug).
 - Replenish with fresh media (drug-free).
- Incubation: Incubate for 2-4 hours to allow reversible inhibitors (like the control or off-target binders) to dissociate.
- Measurement: Add BRET tracer. Measure BRET signal.[2][3][5]
 - Expected Result: **FMF-04-159-2** treated cells show no signal recovery (tracer cannot bind). **FMF-04-159-R** treated cells show full signal recovery (tracer binds).

Visualization: Experimental Logic



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Figure 3: The Washout Protocol differentiates true covalent inhibition from reversible binding.

Synthesis & Handling

- Storage: Store powder at -20°C.
- Solubility: Soluble in DMSO (up to 100 mM).[3] Avoid aqueous buffers for stock solutions to prevent premature hydrolysis of the acrylamide warhead.
- Usage: Always pair with the reversible control FMF-04-159-R (which lacks the acrylamide double bond) to rule out scaffold-driven off-target effects.

References

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